The presence of the tributyltin group (SnBu3) makes 4-Methyl-2-(tributylstannyl)pyridine a potential precursor for the introduction of the stannyl group into organic molecules. Stannyl groups are valuable intermediates in various organic transformations, including Stille coupling, Negishi coupling, and Hiyama coupling. These coupling reactions allow for the formation of carbon-carbon bonds between different organic fragments [PubChem, "4-Methyl-2-(tributylstannyl)pyridine", National Institutes of Health, ].
Organotin compounds have been explored in medicinal chemistry due to their diverse biological properties. 4-Methyl-2-(tributylstannyl)pyridine, with its combined pyridine and tributyltin moieties, might hold potential for the development of novel therapeutic agents. However, further research is needed to explore its specific activity and biocompatibility.
4-Methyl-2-(tributylstannyl)pyridine is an organotin compound characterized by the presence of a tin-carbon bond. It is a derivative of pyridine, a heterocyclic aromatic compound with a six-membered ring containing five carbon atoms and one nitrogen atom. In this compound, a hydrogen atom at the 4th position of the pyridine ring is replaced by a bulky tributyltin group (Sn(n-Bu)₃), resulting in a molecular formula of C₁₃H₂₉Sn. The structure features a planar pyridine ring with a methyl group at the 2nd position and a tributyltin group at the 4th position, creating a tetrahedral geometry around the tin atom due to its covalent bonding with three n-butyl groups .
The chemical reactivity of 4-Methyl-2-(tributylstannyl)pyridine is primarily associated with its ability to participate in various coupling reactions, notably Stille coupling and metalation-stannylation reactions. These reactions facilitate the introduction of the tributyltin group onto the pyridine ring, typically at positions where steric hindrance is minimized. Additionally, this compound can undergo nucleophilic substitution reactions due to the presence of the tributyltin moiety, which can be displaced under appropriate conditions .
The synthesis of 4-Methyl-2-(tributylstannyl)pyridine can be achieved through several methods:
4-Methyl-2-(tributylstannyl)pyridine has potential applications in various scientific fields:
Several compounds share structural similarities with 4-Methyl-2-(tributylstannyl)pyridine. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Methyl-4-(tributylstannyl)pyridine | Similar methyl and tributylstannyl groups | Often used in similar synthetic pathways |
5-Methyl-2-(tributylstannyl)pyridine | Methyl group at the 5th position | Exhibits different reactivity patterns |
Tributyl(3-pyridyl)tin | Contains a pyridyl group instead of methyl | Used primarily in agricultural applications |
These compounds highlight the uniqueness of 4-Methyl-2-(tributylstannyl)pyridine through its specific substitution pattern and potential reactivity profiles compared to others in its class .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard